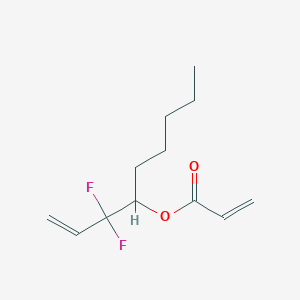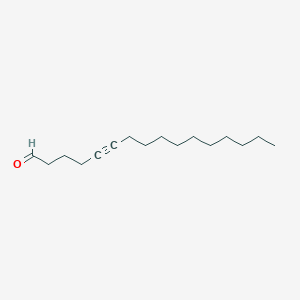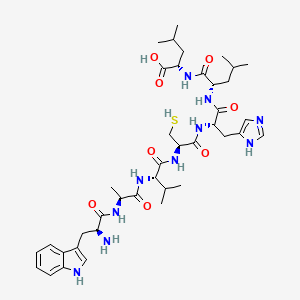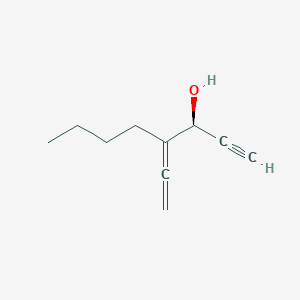
(5S)-6-ethenylidene-5-(1-ethoxyethoxy)dec-3-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5S)-6-ethenylidene-5-(1-ethoxyethoxy)dec-3-yne: is an organic compound characterized by its unique structure, which includes an ethenylidene group and an ethoxyethoxy group attached to a dec-3-yne backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-6-ethenylidene-5-(1-ethoxyethoxy)dec-3-yne typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a combination of alkyne and alkene chemistry to construct the dec-3-yne backbone, followed by the introduction of the ethenylidene and ethoxyethoxy groups through selective functionalization reactions. Reaction conditions often involve the use of catalysts, such as palladium or copper, to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(5S)-6-ethenylidene-5-(1-ethoxyethoxy)dec-3-yne can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the alkyne or alkene groups into alkanes.
Substitution: The ethoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5S)-6-ethenylidene-5-(1-ethoxyethoxy)dec-3-yne is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving alkynes and alkenes. Its reactivity with biological molecules can provide insights into enzyme mechanisms and substrate specificity.
Medicine
Potential medical applications include the development of new pharmaceuticals. The compound’s ability to undergo selective reactions makes it a candidate for drug design and synthesis.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of (5S)-6-ethenylidene-5-(1-ethoxyethoxy)dec-3-yne involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups can form covalent bonds with these targets, leading to changes in their activity or function. Pathways involved may include enzyme inhibition or activation, as well as receptor binding and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
(5S)-6-ethenylidene-5-(1-methoxyethoxy)dec-3-yne: Similar structure but with a methoxyethoxy group instead of an ethoxyethoxy group.
(5S)-6-ethenylidene-5-(1-propoxyethoxy)dec-3-yne: Similar structure but with a propoxyethoxy group.
Uniqueness
(5S)-6-ethenylidene-5-(1-ethoxyethoxy)dec-3-yne is unique due to its specific combination of functional groups, which provides distinct reactivity and potential applications. The ethoxyethoxy group offers different steric and electronic properties compared to other similar compounds, influencing its behavior in chemical reactions and interactions with biological targets.
Propiedades
Número CAS |
651020-93-8 |
|---|---|
Fórmula molecular |
C16H26O2 |
Peso molecular |
250.38 g/mol |
InChI |
InChI=1S/C16H26O2/c1-6-10-12-15(8-3)16(13-11-7-2)18-14(5)17-9-4/h14,16H,3,6-7,9-10,12H2,1-2,4-5H3/t14?,16-/m0/s1 |
Clave InChI |
WEGOVPBKZWRYAE-WMCAAGNKSA-N |
SMILES isomérico |
CCCCC(=C=C)[C@H](C#CCC)OC(C)OCC |
SMILES canónico |
CCCCC(=C=C)C(C#CCC)OC(C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5H-Cyclobuta[e][1,3]oxazolo[3,2-a]pyrimidine](/img/structure/B14221716.png)


![2-Amino-5-[(2-hydroxypropoxy)methyl]phenol](/img/structure/B14221744.png)
![Benzene, 1-[(1-ethenyl-9-decenyl)oxy]-3,5-dimethoxy-](/img/structure/B14221746.png)
![4-[(4-Chloroanilino)methylidene]pyridin-3(4H)-one](/img/structure/B14221748.png)
![1,4-Dioxaspiro[4.4]nonane-7-carboxaldehyde, 7-methyl-, (7S)-](/img/structure/B14221750.png)

![2-Chloro-5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14221761.png)
![4-[Bis(6-chlorohexyl)amino]benzaldehyde](/img/structure/B14221767.png)
![1-Fluoro-4-hydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B14221776.png)
